molecular formula C11H21N B13610006 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine

Cat. No.: B13610006
M. Wt: 167.29 g/mol
InChI Key: MKBWRWLHIVBMDX-UHFFFAOYSA-N
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Description

4-(Bicyclo[221]heptan-2-yl)butan-2-amine is a compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system attached to a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[221]heptan-2-yl)butan-2-amine typically involves the formation of the bicyclo[22One common method involves the use of a [4 + 2] cycloaddition reaction to form the bicyclic ring system . This reaction is often catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bicyclo[221]heptan-2-yl)butan-2-amine is unique due to its specific combination of the bicyclo[221]heptane ring system and the butan-2-amine group

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)butan-2-amine

InChI

InChI=1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3

InChI Key

MKBWRWLHIVBMDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC2CCC1C2)N

Origin of Product

United States

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